molecular formula C12H11NO4 B254283 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid

2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid

Cat. No.: B254283
M. Wt: 233.22 g/mol
InChI Key: PQDUHNVQASKBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyquinoline and acetic anhydride.

    Acylation Reaction: The 7-methoxyquinoline undergoes an acylation reaction with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate, to introduce the oxo group at the 2nd position of the quinoline ring.

    Hydrolysis: The final step involves the hydrolysis of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Similar structure but lacks the methoxy group.

    7-Hydroxyquinoline-2-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.

    2-Methylquinoline-3-carboxylic acid: Similar structure with a methyl group at the 2nd position.

Uniqueness

2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid is unique due to the presence of the methoxy group at the 7th position and the acetic acid moiety

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-(7-methoxy-2-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C12H11NO4/c1-17-9-3-2-7-4-8(5-11(14)15)12(16)13-10(7)6-9/h2-4,6H,5H2,1H3,(H,13,16)(H,14,15)

InChI Key

PQDUHNVQASKBJU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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